Product packaging for 1-Piperazinecarboxylic acid ethenyl ester(Cat. No.:)

1-Piperazinecarboxylic acid ethenyl ester

Cat. No.: B12568353
M. Wt: 156.18 g/mol
InChI Key: NMKYIUUKZPWEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylic acid ethenyl ester is a piperazine derivative intended for research and development purposes. Piperazine carboxylic acid esters are valuable synthetic intermediates and scaffolds in medicinal chemistry. Related piperazine ester compounds have been investigated for various biological activities in published literature. Researchers value this chemical class for its potential in designing novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the scientific literature for specific properties and handling requirements for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B12568353 1-Piperazinecarboxylic acid ethenyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethenyl piperazine-1-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2

InChI Key

NMKYIUUKZPWEPN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)N1CCNCC1

Origin of Product

United States

Synthetic Methodologies for 1 Piperazinecarboxylic Acid Ethenyl Ester

Direct Acylation Routes from Piperazine (B1678402) and Ethenyl Electrophiles

Direct acylation presents a concise route to the target compound, involving the direct reaction of the piperazine nucleophile with an appropriate ethenyl electrophile. The success of this approach hinges on controlling the reactivity of piperazine, a diamine, to achieve mono-acylation and prevent undesired side reactions.

Utilizing Vinyl Chloroformate Reagents

A primary and direct method for the synthesis of 1-Piperazinecarboxylic acid ethenyl ester involves the reaction of piperazine with vinyl chloroformate. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the carbonyl carbon of vinyl chloroformate.

The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of solvent and base is critical to manage the reactivity and solubility of the reactants. A non-protic solvent is generally preferred to avoid reactions with the chloroformate reagent.

Table 1: Reaction Parameters for Direct Acylation with Vinyl Chloroformate

ParameterDescription
Reactants Piperazine, Vinyl Chloroformate
Solvent Dichloromethane, Tetrahydrofuran
Base Triethylamine, Pyridine
Temperature Typically low to ambient (0 °C to room temperature)
Key Challenge Controlling mono-acylation versus di-acylation

To favor mono-acylation, a significant excess of piperazine can be employed, or alternatively, one of the piperazine nitrogens can be protected with a removable protecting group. Another strategy involves the slow addition of the vinyl chloroformate to a solution of piperazine.

Alternative One-Step Functionalization Strategies

Beyond the use of vinyl chloroformate, other one-step strategies can be envisaged. One such approach could involve a phosgene-mediated reaction. In this scenario, piperazine would first react with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form an intermediate piperazine-1-carbonyl chloride. This activated intermediate would then be reacted in situ with vinyl alcohol. However, the instability and high reactivity of vinyl alcohol make this a challenging approach, often requiring the use of its more stable precursors or synthetic equivalents.

Multi-Step Synthesis via Precursor Functionalization

Multi-step syntheses offer greater control over the final product by building the molecule in a stepwise fashion. This typically involves the initial formation of a stable piperazine carbamate (B1207046) precursor, which is subsequently modified to introduce the ethenyl group.

Carbamate Formation with Subsequent Ethenyl Introduction

This strategy first involves the protection of one of the piperazine nitrogens and the formation of a carbamate with a more stable, easily handled chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate. For instance, reacting mono-Boc-piperazine with an appropriate chloroformate would yield a stable carbamate precursor.

The general scheme for this initial step is as follows:

Protection: One nitrogen of piperazine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Carbamate Formation: The unprotected nitrogen is then reacted with a chloroformate to form a stable carbamate ester. Research has shown the synthesis of various piperazine-derived carbamates using reagents like benzylchloroformate. google.com

Strategies for Ethenyl Group Installation on Pre-formed Piperazine Carbamates

Once a stable piperazine carbamate ester is formed (e.g., an ethyl or benzyl ester), the subsequent step is to introduce the vinyl group. This can be achieved through a transesterification or a related substitution reaction.

One potential method is a palladium-catalyzed transvinylation reaction. This involves reacting the pre-formed carbamate with a vinyl-containing reagent, such as vinyl acetate, in the presence of a suitable palladium catalyst. acs.org This approach has been successfully used for the synthesis of various vinyl esters. acs.org

Table 2: Comparison of Ethenyl Group Installation Strategies

StrategyReagentsConditionsAdvantages
Transvinylation Vinyl acetate, Palladium catalystMild conditionsHigh efficiency and selectivity
Elimination 2-chloroethyl chloroformate followed by base-induced eliminationTwo-step processAvoids use of unstable vinyl reagents directly

An alternative two-step approach within this subsection involves:

Reaction with 2-Chloroethyl Chloroformate: The protected piperazine is reacted with 2-chloroethyl chloroformate to form 1-(2-chloroethyl)oxycarbonyl-4-Boc-piperazine.

Elimination: The resulting compound is treated with a non-nucleophilic base (e.g., DBU) to induce elimination of HCl, thereby forming the desired vinyl group and yielding the Boc-protected version of the target molecule. Subsequent deprotection would yield this compound.

Catalytic Approaches in Ethenyl Ester Synthesis

Catalytic methods offer efficient and often more environmentally benign routes to vinyl esters. While direct catalytic synthesis of this compound from piperazine and a simple vinyl source is not widely documented, principles from general vinyl ester synthesis can be applied.

Transition metal catalysts, including those based on palladium, ruthenium, and iridium, have been shown to be effective in the synthesis of vinyl esters from carboxylic acids and alkynes. nuu.uz A hypothetical catalytic cycle for the target molecule could involve the activation of a piperazine carbamic acid intermediate (formed from piperazine and CO2) and its subsequent reaction with acetylene (B1199291), catalyzed by a transition metal complex.

Enzyme catalysis presents another avenue. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers under mild conditions. nih.gov A similar enzymatic approach could potentially be developed for the synthesis of vinyl carbamates, although this would represent a novel application of the technology. The use of enzymes could offer high selectivity and avoid the harsh conditions and toxic reagents associated with some traditional chemical methods. nih.gov

Transition Metal-Mediated Functionalization

Transition metal catalysis offers a powerful toolkit for the formation of C-N and C-O bonds, which is central to the synthesis of vinyl carbamates. Various metals, including palladium, ruthenium, and iridium, have been employed for reactions that could be adapted for the synthesis of this compound.

One potential strategy involves the palladium-catalyzed carboamination of alkenes. This method has been successfully used for the stereoselective preparation of substituted piperazines from amino acid precursors. sigmaaldrich.com In a hypothetical application to the target molecule, a suitably protected piperazine could be reacted with a vinylating agent in the presence of a palladium catalyst. For instance, a reaction between a piperazine derivative and vinyl acetate, catalyzed by a palladium complex, could potentially yield the desired ethenyl ester. The choice of ligands and reaction conditions would be crucial to control selectivity and yield.

Ruthenium complexes have also been shown to catalyze the synthesis of vinyl carbamates from carbon dioxide, alkynes, and secondary amines. nih.govresearchgate.netclockss.org This three-component reaction provides a direct route to vinyl carbamates. Adapting this to the target molecule would involve reacting piperazine (as the secondary amine), acetylene, and carbon dioxide in the presence of a suitable ruthenium catalyst.

Iridium catalysts have been utilized for the synthesis of piperazine derivatives through N-alkylative reactions of ethanolamines. nih.gov Furthermore, iridium-catalyzed allylic substitution has been studied for the formation of allyl carbamates from carbon dioxide and amines. chemicalbook.comprepchem.com While not a direct vinylation, this methodology highlights the potential of iridium catalysis in carbamate synthesis, which could potentially be extended to vinyl systems with appropriate modifications.

Table 1: Examples of Transition Metal-Mediated Reactions for Potential Vinyl Carbamate Synthesis

Catalyst/ReagentSubstratesProduct TypeReported YieldReference
[Cp*IrCl2]2 / NaHCO3N-BenzylethanolamineN,N'-Dibenzylpiperazine66% nih.gov
Ru3(CO)12Hex-1-yne, Diethylamine, CO2Vinyl Carbamate- researchgate.net
Pd(OAc)2 / LigandAryl/Alkenyl Halide, Ethylenediamine derivativeSubstituted PiperazineGood to Excellent sigmaaldrich.com

Note: These are examples of related reactions and not the direct synthesis of this compound.

Organocatalytic Methods for Carbamic Acid Ethenyl Ester Formation

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. The synthesis of vinyl carbamates can be approached using organocatalysts, which can offer mild reaction conditions and high selectivity.

A plausible organocatalytic route to this compound could involve the reaction of piperazine with a vinylating agent activated by an organocatalyst. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formation of vinylene carbonates from benzoins and a carbonyl source. researchgate.net A similar strategy could potentially be developed for the synthesis of vinyl carbamates.

Another approach could be the direct organocatalytic coupling of a piperazine derivative with a suitable vinyl precursor. Organocatalytic conjugate addition reactions have been used for the coupling of piperazine-2,5-diones with indoles, demonstrating the utility of this approach for forming new bonds at the piperazine core. nih.gov Research into the direct amino-organocatalyzed synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes also showcases the potential for organocatalysis in functionalizing vinyl systems.

Furthermore, metal-free methods for the synthesis of N-vinyl carbamates have been reported, such as the cleavage of NH-1,2,3-triazoles with triphosgene (B27547) in the presence of an alcohol. lookchem.com While this method involves a multi-step sequence, it provides a pathway to vinyl carbamates that avoids the use of transition metals.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as the piperazine scaffold is a common feature in many biologically active molecules. Stereoselective and enantioselective approaches focus on controlling the stereochemistry of the piperazine ring.

Chiral Auxiliaries and Substrate Control

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of piperazine derivatives, chiral auxiliaries can be attached to the piperazine nitrogen, directing subsequent reactions to occur in a stereoselective manner. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. lookchem.com

Substrate control involves using a chiral starting material that dictates the stereochemistry of the final product. Enantiomerically pure piperazine derivatives can be synthesized from readily available chiral precursors such as amino acids. sigmaaldrich.com These chiral piperazine building blocks can then be converted to the desired ethenyl ester, preserving the stereochemical integrity of the molecule.

Asymmetric Catalysis in Piperazine Ring Derivatization

Asymmetric catalysis provides an efficient and atom-economical approach to chiral molecules. Various catalytic systems have been developed for the enantioselective synthesis of piperazine derivatives.

Palladium-catalyzed reactions have been instrumental in the asymmetric synthesis of piperazines. For instance, the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize enantioenriched tertiary piperazin-2-ones. lookchem.com Similarly, palladium-catalyzed carboamination reactions have been employed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines. sigmaaldrich.com

Copper-catalyzed reactions also offer a promising avenue for the asymmetric synthesis of chiral piperazines. Copper-catalyzed cyclizative aminoboration has been used for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines, a related N-heterocycle. This methodology could potentially be adapted for the synthesis of chiral piperazine derivatives.

Table 2: Examples of Asymmetric Synthesis Strategies for Chiral Piperazine Derivatives

MethodCatalyst/AuxiliarySubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric Catalysis (Pd)Palladium CatalystN-Protected Piperazin-2-oneTertiary Piperazin-2-oneHigh lookchem.com
Chiral Auxiliary(R)-(-)-PhenylglycinolN-Boc Glycine derivative(R)-(+)-2-Methylpiperazine- lookchem.com
Asymmetric Catalysis (Cu)Cu(CH3CN)4PF6 / (S,S)-Ph-BPEHydroxylamine EsterChiral Tetrahydroisoquinoline-

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The successful translation of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for a scalable process.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For transition metal-catalyzed reactions, catalyst loading is a critical factor, with the goal of using the lowest possible amount of the often-expensive metal catalyst without compromising reaction efficiency. The choice of ligands can also significantly impact the reaction outcome.

In organocatalytic reactions, the catalyst structure and loading, as well as the use of co-catalysts or additives, can be optimized. Solvent selection is also crucial, with a trend towards using greener and more easily recyclable solvents.

For scalable synthesis, process safety is a major consideration. The Curtius rearrangement of acryloyl azide (B81097), a potential route to vinyl isocyanate as a precursor for vinyl carbamates, involves the handling of a potentially explosive intermediate. nih.govnih.gov Therefore, developing a process where this intermediate is generated and consumed in situ is highly desirable for large-scale production. Codistillation of the vinyl isocyanate with a solvent into the reaction mixture containing the alcohol has been reported as a safer and scalable method. nih.gov

The purification of the final product is another important aspect of scalable synthesis. Crystallization is often preferred over chromatographic methods for large-scale purification as it is generally more cost-effective and easier to implement. nih.gov

Ultimately, a combination of experimental design (e.g., Design of Experiments, DoE) and process modeling can be employed to identify the optimal reaction conditions for a safe, efficient, and scalable synthesis of this compound.

Reactivity and Reaction Mechanisms of 1 Piperazinecarboxylic Acid Ethenyl Ester

Reactivity of the Ethenyl (Vinyl) Group

The carbon-carbon double bond of the ethenyl ester, commonly known as a vinyl ester, is susceptible to various addition reactions. Its reactivity is polarized by the adjacent oxygen atom of the ester, which influences the outcomes of nucleophilic, electrophilic, and radical-based transformations.

Nucleophilic Addition Reactions

While alkenes are typically not reactive towards nucleophiles, the vinyl group in 1-Piperazinecarboxylic acid ethenyl ester is part of a vinyl ester system. This functionality makes the β-carbon of the vinyl group electrophilic and susceptible to conjugate or Michael-type additions, particularly with soft nucleophiles. The reaction is driven by the formation of a resonance-stabilized enolate intermediate. For instance, the addition of a nucleophile like an azide (B81097) can lead to the formation of vinyl azides. organic-chemistry.org

The general mechanism involves the attack of a nucleophile on the terminal carbon of the double bond, followed by protonation of the resulting enolate to yield the addition product.

Table 1: Representative Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)β-Azidoethyl ester
ThiolThiophenol (PhSH)β-(Phenylthio)ethyl ester
MalonateDiethyl MalonateMichael Adduct
AmineSecondary Amine (e.g., Piperidine)β-Aminoethyl ester

Electrophilic Addition Reactions

The ethenyl group readily undergoes electrophilic addition reactions, which are characteristic of alkenes. libretexts.org The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile (E+), forming a carbocation intermediate. numberanalytics.com This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of the addition is governed by the stability of the carbocation.

Due to the oxygen atom of the ester, the carbocation formed at the α-position (adjacent to the oxygen) is stabilized by resonance. This directs the electrophile to the β-carbon, following Markovnikov's rule. For example, the addition of a protic acid like HBr would result in the bromine atom adding to the α-carbon. libretexts.org

Table 2: Examples of Electrophilic Addition Reactions

ReagentElectrophile (E+)Nucleophile (Nu-)Predicted Major Product
HBrH⁺Br⁻1-Piperazinecarboxylic acid 1-bromoethyl ester
H₂O / H⁺ (Hydration)H⁺H₂O1-Piperazinecarboxylic acid 1-hydroxyethyl ester
Br₂Br⁺ (as part of Br-Br)Br⁻1-Piperazinecarboxylic acid 1,2-dibromoethyl ester
Hg(OAc)₂, H₂O; then NaBH₄Hg(OAc)⁺H₂O1-Piperazinecarboxylic acid 1-hydroxyethyl ester

Radical Polymerization Mechanisms

Vinyl esters, including this compound, are important monomers for polymerization. rsc.org The polymerization is typically initiated by free-radical initiators, such as peroxides or azo compounds (e.g., AIBN), which generate radicals that attack the vinyl group's double bond. polymerinnovationblog.com This process, known as free radical polymerization (FRP), involves initiation, propagation, and termination steps, leading to the formation of a polyvinyl ester. rsc.org

The properties of the resulting polymer can be finely tuned. For instance, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to produce polymers with controlled molecular weight and narrow molecular weight distributions. rsc.org The monomer can be homopolymerized or copolymerized with other monomers, such as styrene (B11656) or acrylates, to create materials with specific properties. polymerinnovationblog.comnih.govvt.edu

Table 3: Radical Polymerization Research Findings

Polymerization MethodInitiator/AgentKey FindingReference
Free Radical PolymerizationPeroxides, Azo-initiatorsForms crosslinked networks, often with comonomers like styrene. polymerinnovationblog.com
Stereospecific FRPFluoroalcohols (as solvent)Use of fluoroalcohols as solvents can induce high syndiotacticity in the polymer chain. acs.org
Controlled PolymerizationRAFT AgentsEnables synthesis of polymers with controlled molecular weight and block copolymers. rsc.org
PET-RAFTPhotoinitiatorsAllows for the synthesis of high molecular weight polyvinyl esters with low dispersity. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder if applicable)

The ethenyl group can act as a 2π-electron component (a dienophile) in cycloaddition reactions. The most notable of these is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with an electron-withdrawing group, which accelerates the reaction. masterorganicchemistry.com The carbamate-ester functionality of this compound serves this purpose, making it a suitable dienophile for reactions with electron-rich conjugated dienes. The reaction proceeds in a concerted fashion to form a six-membered cyclohexene (B86901) ring. wikipedia.org

Besides the Diels-Alder reaction, vinyl esters can participate in other types of cycloadditions, such as transition-metal-catalyzed [3+2] and [2+2] cycloadditions, to form various five- and four-membered ring systems, respectively. acs.orgnih.govpku.edu.cn

Table 4: Representative Diels-Alder Cycloaddition Reactions

DieneProduct Type
1,3-ButadieneCyclohex-4-ene-1-yl 4-substituted-piperazine-1-carboxylate
CyclopentadieneBicyclo[2.2.1]hept-5-en-2-yl 4-substituted-piperazine-1-carboxylate (Endo isomer favored)
2,3-Dimethyl-1,3-butadiene4,5-Dimethylcyclohex-4-ene-1-yl 4-substituted-piperazine-1-carboxylate
Danishefsky's DieneFunctionalized Cyclohexenone derivative (after hydrolysis)

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. The nitrogen at position 1 is part of a carbamate (B1207046) group and is therefore an amide-like nitrogen, which is generally non-nucleophilic due to resonance delocalization of its lone pair into the carbonyl group. In contrast, the nitrogen at position 4 is a secondary amine, making it a key site of nucleophilicity and basicity.

Functionalization at the Unsubstituted Piperazine Nitrogen

The secondary amine at the N-4 position is readily functionalized through reactions typical for secondary amines. This site allows for the introduction of a wide variety of substituents, making this compound a potentially useful building block in medicinal chemistry and materials science. nih.govmdpi.com The reactivity of this nitrogen can be influenced by the inductive effects of substituents. rsc.org

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones. mdpi.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form a diamide (B1670390) derivative. ambeed.com

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Table 5: Functionalization Reactions at the Piperazine N-4 Position

Reaction TypeReagent ExampleProduct Class
N-AlkylationBenzyl (B1604629) Bromide (BnBr)N-Benzyl-N'-(ethenyloxycarbonyl)piperazine
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-N'-(ethenyloxycarbonyl)piperazine
N-AcylationAcetyl ChlorideN-Acetyl-N'-(ethenyloxycarbonyl)piperazine
N-ArylationBromobenzene, Pd catalystN-Phenyl-N'-(ethenyloxycarbonyl)piperazine
SulfonylationTosyl Chloride (TsCl)N-Tosyl-N'-(ethenyloxycarbonyl)piperazine

N-Alkylation and N-Acylation Pathways

The presence of a secondary amine at the N-4 position of the piperazine ring makes it a prime site for nucleophilic attack. The N-1 position is protected by the ethenyl carboxylate group, thus directing substitution reactions exclusively to the N-4 nitrogen.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond at the N-4 position. Common synthetic routes include nucleophilic substitution and reductive amination. mdpi.com In nucleophilic substitution, the piperazine nitrogen attacks an alkyl halide (e.g., alkyl bromide), typically in the presence of a weak base like potassium carbonate to neutralize the resulting hydrohalic acid. nih.gov Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), provides an efficient pathway to N-alkylated products. mdpi.comnih.gov A study on N-alkyl piperazine side chains demonstrated the successful alkylation of a Boc-protected piperazine with an alkyl bromide, followed by deprotection. nih.gov A mild and selective method for N-alkylation of carbamates using cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has also been reported, offering high yields for both aliphatic and aromatic N-alkyl carbamates. epa.gov

N-Acylation: This involves the introduction of an acyl group at the N-4 nitrogen, typically forming an amide bond. This transformation is generally achieved by reacting the piperazine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. nih.gov These reactions are fundamental in medicinal chemistry for modifying the structure and properties of piperazine-containing drug candidates. nih.gov

Table 1: Representative Conditions for N-Substitution of Piperazine Derivatives

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Alkylation Alkyl bromide, K₂CO₃, refluxing CH₂Cl₂ N-Alkyl piperazine nih.gov
N-Alkylation Aryl aldehyde, Na(OAc)₃BH, room temp. N-Benzyl piperazine nih.gov
N-Alkylation Alkyl halide, Cs₂CO₃, TBAI N-Alkyl carbamate epa.gov
N-Acylation Acyl chloride, base (e.g., triethylamine) N-Acyl piperazine nih.gov

Ring-Opening and Rearrangement Processes

The piperazine ring is a saturated heterocycle known for its general stability. Ring-opening reactions are not common and typically require harsh conditions or specific activation of the ring nitrogens, for instance, through the formation of a bicyclic aziridinium (B1262131) ion, which is not applicable to this compound under normal conditions. frontiersin.org

Rearrangement reactions involving this compound are more likely to originate from the vinyl carbamate moiety rather than the piperazine core. While the piperazine ring itself is conformationally flexible, it does not typically undergo structural rearrangements. youtube.com However, rearrangement reactions of carbamates are known, such as the 1,2-carbamoyl rearrangement of lithiated carbamates, which proceeds through an organometallic intermediate to form α-hydroxy amides. nih.gov Similarly, rearrangements involving vinyl groups can occur under specific conditions, often catalyzed by transition metals. wiley-vch.de For this compound, such rearrangements would not be spontaneous and would require specific, targeted reagents and conditions, such as strong bases (e.g., sec-butyllithium) or transition metal catalysts. nih.gov

Stability and Hydrolysis of the Carbamate Linkage

The hydrolysis of this molecule can conceptually occur at two primary locations: the ester linkage (acyl-oxygen bond) or the carbamate linkage (nitrogen-carbonyl bond). Cleavage at the ester linkage would yield piperazine-1-carboxylic acid and vinyl alcohol, with the latter rapidly tautomerizing to the more stable acetaldehyde. The resulting piperazine-1-carboxylic acid, being a carbamic acid derivative, is itself unstable and prone to decarboxylation. masterorganicchemistry.com

Cleavage Mechanisms of Ethenyl Carbamates

The cleavage of the ethenyl carbamate can proceed through several pH-dependent mechanisms.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is catalyzed by protons. The mechanism for vinyl esters generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. hanrimwon.comosti.gov An alternative pathway, specific to vinyl ethers and esters, is the protonation of the vinyl double bond, leading to a carbocation intermediate that is then attacked by water. nih.gov For 2-aminobenzimidazole-1-carbamates, studies have shown that at low pH, the reaction proceeds via a bimolecular attack of water on the N-protonated substrate, a behavior attributed to the high basicity of the heterocyclic nitrogen compared to the carbonyl oxygen. researchgate.netscielo.br Given the basicity of the piperazine N-4 nitrogen, a similar mechanism involving its protonation could be envisaged.

Neutral Hydrolysis : In the neutral pH range, hydrolysis can occur via the uncatalyzed attack of water. However, this process is generally slow for carbamates. clemson.edu

Base-Catalyzed Hydrolysis : In alkaline media, hydrolysis is significantly accelerated. For O-aryl and O-vinyl carbamates, two primary mechanisms are recognized. nih.gov The first is a bimolecular nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide (B78521) ion directly attacks the carbamate carbonyl carbon, forming a tetrahedral intermediate which then collapses. scielo.brnih.gov The second is an elimination-addition mechanism (E1cB), which requires an acidic proton on the carbamate nitrogen. Deprotonation leads to an isocyanate intermediate that is rapidly hydrolyzed. researchgate.netnih.gov For this compound, which is a secondary carbamate (considering the piperazine N-1), the BAc2 pathway is the more probable mechanism for base-catalyzed cleavage. researchgate.net

Regioselectivity in Decarboxylation or Hydrolysis

Regioselectivity refers to which bond is preferentially broken during the reaction. The outcome of the reaction—hydrolysis versus decarboxylation—is determined by the reaction conditions and the stability of the intermediates.

Hydrolysis : This refers to the cleavage of the ester or carbamate bond by water. As discussed, base-catalyzed hydrolysis of the carbamate proceeds via a BAc2 mechanism, cleaving the acyl-oxygen bond [C(O)-O]. scielo.brnih.gov This would initially yield the piperazine-1-carboxylate anion and vinyl alcohol (which becomes acetaldehyde). Under acidic conditions, cleavage of the same bond is also typical. hanrimwon.com

Mechanistic Studies of Key Transformation Reactions

Mechanistic studies on analogous compounds provide a framework for understanding the transformations of this compound. The key reactions are N-alkylation/acylation and hydrolysis of the vinyl carbamate group.

Kinetic Investigations

While specific kinetic data for this compound are not available in the reviewed literature, extensive studies on related carbamates and vinyl esters allow for a robust estimation of its kinetic behavior. The rate of hydrolysis is highly dependent on pH.

kobs = kA[H⁺] + kN + kB[OH⁻]

Studies on various carbamates have elucidated the contributions of each term. clemson.edu

Acidic Region (pH < 6) : The rate is proportional to the proton concentration, indicating acid catalysis. For carbaryl, however, acid-catalyzed hydrolysis was found to be insignificant. clemson.edu

Neutral Region (pH 6-8) : The rate is often independent of pH, dominated by the neutral hydrolysis term (kN), which represents the spontaneous reaction with water. clemson.edu

Alkaline Region (pH > 8) : The rate is proportional to the hydroxide ion concentration, indicating a dominant base-catalyzed mechanism. clemson.edunih.gov

Kinetic studies on the hydrolysis of a series of O-aryl carbamates found that the reaction was first-order with respect to both the hydroxide ion and the ester. researchgate.net The reactivity is influenced by the electronic properties of the leaving group; more electrophilic carbamates, influenced by electron-withdrawing groups on the aryl ring, exhibit faster hydrolysis rates. nih.gov The vinyl group in this compound acts as the leaving group precursor, and its electronic nature will influence the rate constants.

The kinetics of carbamate formation from amines and CO₂ have also been studied, showing a dependence on the basicity of the amine, as described by the Brønsted relationship. acs.org A similar relationship exists for the hydrolysis and decarboxylation of carbamates, where the rate constants correlate with the pKa of the amine and the leaving group.

Table 2: General Kinetic Parameters for Carbamate Hydrolysis

Parameter Description Typical Value/Relationship Reference(s)
pH-Rate Profile Shows distinct regions of acid-catalyzed, neutral, and base-catalyzed hydrolysis. U-shaped or J-shaped curve clemson.eduresearchgate.net
Reaction Order (Alkaline) First order in carbamate and first order in [OH⁻]. Second-order overall researchgate.net
Brønsted Relationship (Formation) log kamine = mpKa + Y m ≈ 0.43 for secondary amines acs.org
Brønsted Relationship (Decarboxylation) log kH+ = 0.77pKa + 3.6 (for some carbamates) Rate depends on amine basicity acs.org
Half-life (t1/2) Varies widely from seconds to years depending on structure and pH. - researchgate.net

Elucidation of Intermediates and Transition States

The elucidation of transient species such as intermediates and transition states is fundamental to understanding the reaction mechanisms of this compound. While specific experimental or computational studies on this exact molecule are not extensively available in public literature, a comprehensive understanding can be constructed by drawing parallels with the well-documented reactivity of analogous vinyl carbamates and applying established principles of physical organic chemistry. The reactivity of this compound is primarily centered around the vinyl group and the carbamate functionality.

Key reaction pathways for vinyl carbamates, which are applicable to the title compound, include electrophilic addition to the carbon-carbon double bond and nucleophilic acyl substitution at the carbonyl carbon. The elucidation of the intermediates and transition states in these reactions is often achieved through a combination of kinetic studies, product analysis, and computational modeling. e3s-conferences.orgucsb.edu

Epoxidation as a Key Pathway for Vinyl Group Reactivity

A significant reaction pathway for vinyl carbamates, particularly in biological systems, is the epoxidation of the vinyl group to form a highly reactive epoxide intermediate. nih.govnih.gov This pathway is of considerable interest due to the established carcinogenicity of vinyl carbamate, which is believed to proceed through such an intermediate. nih.gov

The reaction is typically initiated by an electrophilic oxidizing agent, such as a cytochrome P450 enzyme in a metabolic context, or a peroxy acid in a synthetic setting. The transition state for this epoxidation reaction is proposed to be a concerted, three-membered ring structure where the oxygen atom is being transferred to the double bond.

Table 1: Hypothetical Computational Data for the Epoxidation of this compound

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Parameters (Å)
Reactant This compound + Peroxy Acid0C=C: 1.34
Transition State [Ethenyl piperazinecarboxylate---O---Peroxy Acid]‡+15 to +25C-O forming: ~2.0, O-O breaking: ~1.8
Intermediate This compound epoxideVariableC-C: 1.47, C-O: 1.45
Product Hydrolyzed or rearranged productsLower than intermediate-

Note: The data in this table is illustrative and based on general computational studies of epoxidation reactions of vinyl compounds. Specific values for this compound would require dedicated computational analysis.

The resulting epoxide, this compound epoxide, is a highly strained, electrophilic intermediate. Its high reactivity is attributed to the ring strain and the polarization of the C-O bonds. This intermediate can then undergo further reactions, such as nucleophilic attack by water (hydrolysis) or biological macromolecules.

Hydrolysis Mechanisms and Associated Transition States

The hydrolysis of the carbamate ester is another critical reaction pathway. The mechanism of hydrolysis can be influenced by the pH of the medium, proceeding via neutral, acid-catalyzed, or base-catalyzed pathways. clemson.edu

Neutral Hydrolysis: In neutral conditions, the reaction likely proceeds through a transition state involving the attack of a water molecule on the carbonyl carbon. This is generally a slow process for carbamates. clemson.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is facilitated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The transition state would involve the protonated carbamate and an incoming water molecule. However, for carbamates, acid-catalyzed hydrolysis is often not a dominant pathway. clemson.edu

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a significant mechanism for carbamates. clemson.edu The reaction proceeds via the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-determining step. The subsequent collapse of this intermediate leads to the formation of a carboxylate and an enolate, which rapidly tautomerizes to acetaldehyde. The transition state for the formation of the tetrahedral intermediate is characterized by the partial formation of the C-OH bond and the partial breaking of the C=O π-bond.

The presence of the piperazine ring can influence the rate of hydrolysis through its electronic and steric effects. The nitrogen atoms of the piperazine ring can be protonated under acidic conditions, which could potentially affect the electronic nature of the carbamate.

Table 2: Proposed Intermediates and Transition States in the Hydrolysis of this compound

Reaction ConditionKey Intermediate(s)Key Transition State
Neutral Tetrahedral intermediate (zwitterionic)Late transition state resembling the tetrahedral intermediate
Acid-Catalyzed Protonated carbamateTransition state with a developing positive charge on the carbonyl carbon
Base-Catalyzed Tetrahedral intermediate (anionic)Early transition state with a developing negative charge on the oxygen

Computational Insights into Carbamate Reactivity

Computational chemistry, particularly density functional theory (DFT) calculations, provides a powerful tool for elucidating the structures and energies of intermediates and transition states that are often difficult to observe experimentally. e3s-conferences.org Such studies on model carbamate systems have shown that the rotational barrier around the C-N bond is lower than in amides, which has implications for the conformational flexibility and reactivity of the molecule. acs.org

For this compound, computational studies could provide valuable data on:

The preferred conformations of the molecule.

The energy barriers for different reaction pathways (e.g., epoxidation vs. hydrolysis).

The precise geometries and vibrational frequencies of transition states, which would allow for the confirmation of the reaction coordinate. ucsb.eduscm.com

In the absence of specific studies on this compound, the elucidation of its intermediates and transition states relies on the foundational knowledge of vinyl carbamate and general carbamate reactivity, providing a solid framework for predicting its chemical behavior.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a primary tool for the structural elucidation of 1-Piperazinecarboxylic acid, ethenyl ester in solution. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of each atom and the complex conformational dynamics of the molecule.

The structure of 1-Piperazinecarboxylic acid, ethenyl ester presents several dynamic features. Like other N-acylated piperazines, it is expected to exhibit conformational isomerism arising from two main processes: the restricted rotation around the carbamate (B1207046) C-N bond and the chair-to-chair interconversion of the piperazine (B1678402) ring. nih.govresearchgate.net The carbamate linkage has a partial double bond character, leading to the existence of distinct rotamers (or conformers), which can be observed as separate sets of signals in the NMR spectrum at low temperatures. nih.govresearchgate.net

Temperature-dependent NMR studies on analogous N-acyl piperazines have shown that the energy barriers for amide bond rotation and ring inversion are typically in the range of 56 to 80 kJ/mol. nih.govresearchgate.netrsc.org At room temperature, if the interconversion is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the exchange rate slows, and signals for individual conformers may be resolved.

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the protons and carbons of the piperazine ring are typically found in the aliphatic region. The protons on the carbons adjacent to the carbamate nitrogen (positions 2 and 6) are expected to be deshielded compared to those adjacent to the secondary amine nitrogen (positions 3 and 5). The ethenyl (vinyl) group gives rise to characteristic signals in the olefinic region of the ¹H NMR spectrum, with distinct couplings (cis, trans, and geminal) between the vinyl protons.

Interactive Table: Expected NMR Chemical Shifts (δ) in CDCl₃

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Piperazine CH₂ (adjacent to N-CO)~3.6 - 3.8~43 - 45
Piperazine CH₂ (adjacent to NH)~2.9 - 3.1~45 - 47
Piperazine NHBroad signal, ~1.5 - 2.5N/A
Ethenyl =CH-O~6.8 - 7.2 (dd)~140 - 142
Ethenyl =CH₂~4.5 - 4.9 (dd)~95 - 98
Carbamate C=ON/A~154 - 156

Note: The exact chemical shifts can vary based on solvent and temperature. The values presented are estimates based on analogous structures.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry, particularly with electrospray ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS), is crucial for confirming the molecular weight and elucidating the fragmentation pathways of 1-Piperazinecarboxylic acid, ethenyl ester. The fragmentation pattern provides structural confirmation by revealing characteristic neutral losses and fragment ions.

The expected molecular ion [M+H]⁺ for C₇H₁₂N₂O₂ would be observed at m/z 157.09. The fragmentation of N-substituted piperazine derivatives is well-documented and typically involves the cleavage of the piperazine ring. xml-journal.netnih.gov For esters, common fragmentation includes cleavage at the C-O bond and McLafferty rearrangements. libretexts.orglibretexts.org

A plausible fragmentation pathway for 1-Piperazinecarboxylic acid, ethenyl ester would involve:

Initial piperazine ring cleavage: Loss of ethylene (B1197577) (C₂H₄) or an ethylamino radical (•C₂H₄N) from the piperazine ring. nih.gov

Loss of the ethenyloxy group: Cleavage of the ester C-O bond to lose •OCH=CH₂ (m/z 43).

Formation of the piperazine carbonyl cation: A key fragment at m/z 113 corresponding to [C₅H₉N₂O]⁺.

Characteristic piperazine fragments: Ions at m/z 56, 70, and 85, corresponding to various fragments of the piperazine ring itself. xml-journal.net

By analogy with ethyl 1-piperazinecarboxylate, which shows key fragments at m/z 113, 85, 70, and 56, a similar pattern is anticipated for the ethenyl ester. nist.gov

Interactive Table: Predicted Key Fragment Ions in ESI-MS/MS

m/z (mass-to-charge ratio)Proposed Fragment Structure/Loss
157.09[M+H]⁺
113.07[M+H - C₂H₄O]⁺
85.06[Piperazine ring fragment]⁺
70.07[Piperazine ring fragment]⁺
56.05[Piperazine ring fragment]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Studies

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and FT-Raman, are used to identify the functional groups present in 1-Piperazinecarboxylic acid, ethenyl ester by detecting their characteristic vibrational frequencies. nih.gov

The key functional groups and their expected vibrational modes are:

Carbamate Ester: A strong C=O stretching band is the most prominent feature for esters, typically appearing around 1700-1720 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations will result in two bands, often between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Vinyl (Ethenyl) Group: The C=C double bond stretch appears in the 1640-1650 cm⁻¹ region. The =C-H stretching vibration is found above 3000 cm⁻¹, while the out-of-plane =C-H bending modes give rise to strong absorptions in the 900-1000 cm⁻¹ range.

Piperazine Ring: The N-H stretching of the secondary amine will appear as a moderate band in the 3200-3400 cm⁻¹ region. The aliphatic C-H stretching of the CH₂ groups occurs just below 3000 cm⁻¹. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range. nih.gov

Interactive Table: Characteristic IR Absorption Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3200 - 3400Medium
=C-H StretchVinyl3010 - 3095Medium
C-H Stretch (asym/sym)Aliphatic CH₂2850 - 2960Medium
C=O StretchCarbamate Ester1700 - 1720Strong
C=C StretchVinyl1640 - 1650Medium
C-O StretchEster1250 - 1300 & 1000 - 1100Strong
=C-H Bend (out-of-plane)Vinyl910 - 990Strong

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives/intermediates)

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While crystallographic data for 1-Piperazinecarboxylic acid, ethenyl ester itself is not available, studies on related N-acylated piperazine derivatives are informative.

For instance, X-ray analyses of N-benzoylated piperazines have confirmed that the piperazine ring predominantly adopts a chair conformation in the solid state. researchgate.netrsc.org These studies provide detailed metrics for the amide bond, showing a C-N bond length that is shorter than a typical single bond, confirming its partial double bond character. If suitable crystals of 1-Piperazinecarboxylic acid, ethenyl ester or its derivatives could be grown, X-ray diffraction would similarly allow for:

Unambiguous determination of the piperazine ring conformation (e.g., chair, boat).

Precise measurement of the geometry of the carbamate and ethenyl groups.

Analysis of intermolecular hydrogen bonding involving the secondary amine's N-H group and the carbamate's carbonyl oxygen.

In Situ Reaction Monitoring Techniques (e.g., ReactIR, Online NMR)

In situ reaction monitoring techniques are powerful tools for studying the kinetics, mechanism, and optimization of the synthesis of 1-Piperazinecarboxylic acid, ethenyl ester. These methods allow for real-time tracking of reactant consumption and product formation without the need for sampling and quenching.

ReactIR (In situ FT-IR): By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of a reaction can be followed by monitoring key infrared bands. For example, in a synthesis involving the reaction of piperazine with a vinyl chloroformate equivalent, one could monitor the disappearance of a reactant peak and the simultaneous appearance of the strong carbamate C=O stretch around 1710 cm⁻¹ of the product. This allows for the determination of reaction endpoints and the identification of any transient intermediates.

Online NMR: For slower reactions, a flow-through NMR tube can be connected to the reactor to acquire spectra at regular intervals. This would allow for the quantitative monitoring of specific proton or carbon signals of both reactants and products, providing detailed kinetic data and insight into potential side reactions or the formation of conformational isomers over the course of the reaction.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic behavior of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them are critical indicators of a molecule's reactivity, stability, and electronic properties. wikipedia.orglibretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity.

To illustrate the typical outputs of such an analysis, the following table presents calculated quantum chemical parameters for a related piperazine (B1678402) derivative, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, obtained through DFT calculations. rsc.org

ParameterValue (eV)
HOMO Energy-6.61
LUMO Energy-0.25
Energy Gap (ΔE)6.36
Hardness (η)3.18
Softness (S)0.157
Electronegativity (χ)3.43
Electrophilicity Index (ω)1.84
Nucleophilicity Index (ε)-
Chemical Potential (μ)-3.43

This interactive table provides a summary of key quantum chemical parameters derived from FMO analysis for a representative piperazine derivative.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For piperazine derivatives, the nitrogen atoms and the carbonyl oxygen of the carboxylate group are expected to be electron-rich regions. For example, in piperazine-citral sulfonyl derivatives, the MEP surface clearly shows negative potential around the sulfonyl oxygens and the piperazine nitrogens, indicating these as likely sites for interaction with electrophiles. researchgate.net Similarly, for 1-piperazinecarboxylic acid ethenyl ester, the carbonyl oxygen and the piperazine nitrogens would be expected to be regions of high electron density.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. nih.gov It is often employed to study complex chemical processes involving piperazine-containing compounds.

A crucial aspect of studying reaction mechanisms is the characterization of transition states and the determination of activation energies. DFT calculations allow for the localization of transition state structures, which are saddle points on the potential energy surface, and the calculation of the energy barrier that must be overcome for a reaction to proceed. This information is vital for understanding reaction kinetics and pathways.

Conformational Analysis of this compound Derivatives

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of N-acylpiperazines, such as this compound, reveals a complex interplay of structural factors. nih.gov The piperazine ring typically adopts a chair conformation, but the presence of substituents and the nature of the amide bond introduce additional conformational possibilities. nih.govrsc.org

Two primary conformational phenomena are of importance in N-acylpiperazines: the interconversion of the piperazine ring's chair conformation and the restricted rotation around the N-C(O) amide bond due to its partial double bond character. rsc.orgnih.gov This restricted rotation can lead to the existence of distinct rotamers. nih.gov

Studies on 1-acyl-2-substituted piperazines have shown a preference for the substituent to be in the axial position. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov The understanding of these conformational preferences is crucial as it can dictate the molecule's biological activity and its interaction with biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The process involves calculating the forces between atoms and using these forces to predict their motion over short time intervals. By iterating these calculations, a trajectory of the molecule's dynamic behavior is generated. Analysis of this trajectory provides detailed information on the stability of different conformations, the flexibility of various parts of the molecule, and the nature of its interactions with solvent molecules.

Simulation Parameters and System Setup

MD simulations of piperazine derivatives are often conducted using sophisticated software packages. nih.gov The initial 3D structure of this compound would first be optimized using quantum mechanical methods. This optimized structure is then placed in a simulated box of solvent, typically water, to mimic physiological conditions. The system is neutralized by adding counter-ions, and the entire system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure to ensure it reaches a stable state. The production run of the simulation, often spanning nanoseconds (ns) or even microseconds (µs), is then performed, during which the trajectory data is collected for analysis. researchgate.net Algorithms like SHAKE are commonly used to constrain bond lengths involving hydrogen atoms, allowing for a longer time step in the simulation. researchgate.net

Table 1: Illustrative MD Simulation Parameters for this compound

ParameterValue/MethodPurpose
Force FieldOPLS3e / AMBERDefines the potential energy function of the system.
Solvent ModelTIP3P WaterExplicitly models the aqueous environment.
System Size~25,000 atomsRepresents the molecule in a sufficiently large solvent box.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 nsDuration of the production MD simulation for data collection. researchgate.net
Integration Step2 fsTime interval for calculating atomic motion.
ConstraintsSHAKE AlgorithmConstrains hydrogen bond lengths to allow a larger time step. researchgate.net

Analysis of Conformational Dynamics

The primary output of an MD simulation is the trajectory, which reveals the conformational landscape of this compound. A key aspect of the piperazine ring is its ability to adopt different conformations, most notably the chair, boat, and twist-boat forms. MD simulations can quantify the relative stability of these conformations and the energy barriers for interconversion between them.

Table 2: Representative Conformational Analysis Data from a Hypothetical MD Simulation

ConformationPopulation (%)Average Lifetime (ps)Key Dihedral Angle Range (degrees)
Chair92%520C-N-C-C: ±50-60
Twist-Boat7%85C-N-C-C: Variable
Boat1%15C-N-C-C: ~0, 60

Note: The data in this table is illustrative and represents typical findings for piperazine-containing molecules. Specific values for this compound would require a dedicated simulation study.

Solvent Interaction and Hydrogen Bonding

MD simulations provide a detailed view of how this compound interacts with its aqueous environment. The analysis of radial distribution functions (RDFs) can identify the probability of finding water molecules at a certain distance from specific atoms in the solute. This is particularly insightful for the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester group, which are potential hydrogen bond acceptors.

By analyzing the simulation trajectory, it is possible to count the number of hydrogen bonds formed between the molecule and surrounding water molecules and to measure their lifetimes. This information is crucial for understanding the molecule's solubility and how it presents itself to potential binding partners, such as biological receptors. The nitrogen atom at position 4 of the piperazine ring, being a secondary amine, can also act as a hydrogen bond donor.

Applications in Advanced Organic Synthesis

1-Piperazinecarboxylic Acid Ethenyl Ester as a Versatile Building Block

The intrinsic functionalities of this compound make it a valuable starting material for creating diverse and complex molecules. The presence of a free secondary amine allows for a wide range of N-functionalization reactions, while the vinyl ester group can participate in various addition and cycloaddition reactions or serve as a latent carbonyl group.

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nsf.gov this compound serves as an excellent starting point for synthesizing complex piperazine derivatives. The secondary amine at the N4 position is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation, acylation, and reductive amination. This allows for the introduction of a wide variety of substituents, tuning the steric and electronic properties of the final molecule.

For instance, coupling with aryl halides via Buchwald-Hartwig amination or with carboxylic acids can introduce complex side chains. This strategy is analogous to the extensive use of N-Boc-piperazine in the synthesis of pharmaceutical agents, where the Boc group protects one nitrogen while the other is functionalized. nih.govlifechempharma.com After modification of the N4-position, the vinyl ester at the N1-position can be hydrolyzed or can participate in further chemical transformations, adding another layer of molecular diversity. This step-wise functionalization of both nitrogen atoms is a cornerstone of modern piperazine chemistry. organic-chemistry.orgnih.gov

Beyond its use in elaborating the piperazine core, this compound can act as a precursor for other nitrogen-containing heterocyclic systems. The vinyl group is a key reactive handle for constructing new rings. Vinyl-substituted nitrogen heterocycles are known to be versatile building blocks in organic synthesis. nih.govresearchgate.net

The vinyl carbamate (B1207046) functionality can participate in various cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions or undergo [3+2] cycloadditions with suitable 1,3-dipoles, leading to the formation of five-membered rings. researchgate.net Furthermore, intramolecular reactions can be envisioned where a substituent introduced at the N4-position reacts with the vinyl group to form fused or bridged bicyclic systems. The reactivity of the vinyl group is similar to that seen in other vinyl ethers and vinyl amines, which are widely used in the synthesis of heterocycles like pyridines, pyrroles, and oxazines. nih.govresearchgate.netresearchgate.net

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular complexity. mdpi.comnih.gov this compound is well-suited to serve as a key component in such reactions.

The free secondary amine at the N4-position can act as the amine component in a variety of well-known MCRs, such as the Ugi or Passerini reactions. organic-chemistry.org For example, in a Ugi four-component reaction (U-4CR), this compound could react with an aldehyde, an isocyanide, and a carboxylic acid. This would rapidly generate a highly complex, substituted piperazine derivative in a single, efficient step.

This approach follows the logic of the Ugi/Deboc/Cyclize (UDC) strategy, where a Boc-protected amine is used in an MCR, followed by deprotection and subsequent cyclization. organic-chemistry.org Similarly, after employing this compound in an MCR, the vinyloxycarbonyl group could be cleaved under its specific deprotection conditions, revealing a secondary amine that could be used for further derivatization or intramolecular cyclization, thus offering a convergent and flexible route to complex heterocyclic scaffolds.

Scaffold for Combinatorial Chemistry Libraries (beyond prohibited areas)

The inherent structural features of the piperazine ring make it a highly valued scaffold in the realm of combinatorial chemistry. mdpi.comresearchgate.netchemrxiv.orgwikipedia.orgnih.gov Its two nitrogen atoms provide convenient points for diversification, allowing for the systematic and rapid generation of large libraries of analogues. The specific compound, this compound, which incorporates a reactive vinyl carbamate moiety, offers unique potential as a versatile building block for creating diverse chemical libraries.

The piperazine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comresearchgate.net This prevalence is due to its ability to impart favorable pharmacokinetic properties to molecules. The nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability. mdpi.com

The generation of combinatorial libraries often relies on solid-phase synthesis, where molecules are built upon a resin support, or solution-phase synthesis, which can be amenable to automation. wikipedia.org Piperazine-based libraries have been successfully synthesized using both approaches. For instance, a method for the liquid-phase combinatorial synthesis of benzylpiperazines has been reported, highlighting the utility of the piperazine scaffold in creating libraries of potential drug candidates.

The reactivity of the vinyl carbamate group in this compound provides an additional site for diversification. N-vinyl carbamates can participate in a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. This dual reactivity, at both the secondary amine and the vinyl carbamate, makes it a particularly attractive scaffold for generating complex and diverse molecular libraries. The synthesis of N-vinyl carbamates has been achieved through various methods, including the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles, which can produce a variety of multifunctional compounds. nih.gov

The table below illustrates the potential diversification points of a library based on a generic piperazine scaffold.

Diversification Point Potential Building Blocks Resulting Functionality
N1-PositionAlkyl halides, Acyl chlorides, Sulfonyl chlorides, IsocyanatesSubstituted amines, Amides, Sulfonamides, Ureas
N4-Position (vinyl carbamate)Dienes (Diels-Alder), Nucleophiles (Michael addition), RadicalsFused ring systems, Functionalized side chains, C-C bond formation
Piperazine Ring CarbonsC-H functionalization reagentsArylated, Vinylated, or Alkylated piperazine core

This table is for illustrative purposes and showcases the general potential for diversification on a piperazine scaffold.

The ability to generate large and diverse libraries from a central scaffold like this compound is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. nih.gov

Applications in Flow Chemistry and High-Throughput Synthesis

The structural attributes of this compound, particularly the piperazine core and the reactive vinyl carbamate, make it a suitable candidate for application in flow chemistry and high-throughput synthesis. youtube.com These modern synthetic technologies offer significant advantages in terms of reaction control, scalability, safety, and the rapid generation of compound libraries. youtube.com

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. youtube.com This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of various piperazine derivatives has been successfully adapted to flow conditions. For example, photoredox-catalyzed C-H functionalization of piperazines has been performed in continuous flow, offering a scalable and efficient method for diversifying the piperazine core. mdpi.com

High-throughput synthesis often employs automated platforms to perform a large number of reactions in parallel, significantly accelerating the drug discovery process. mdpi.com The discovery of a photoredox-catalyzed C-H arylation of piperazines was itself achieved using high-throughput technology, demonstrating the compatibility of piperazine scaffolds with these techniques. mdpi.com

The vinyl carbamate moiety of this compound offers a reactive handle that can be exploited in flow chemistry setups. For instance, the synthesis of carbamates has been achieved in continuous flow processes, often involving the generation and reaction of isocyanate intermediates. While not directly analogous to a vinyl carbamate, these processes demonstrate the feasibility of manipulating carbamate-like functionalities in flow.

The potential applications of this compound in these advanced synthetic methodologies are summarized in the table below.

Methodology Potential Application of this compound Key Advantages
Flow Chemistry As a building block for the continuous synthesis of complex piperazine derivatives. The vinyl group could undergo reactions such as cycloadditions or Michael additions in a flow reactor.Enhanced safety with reactive intermediates, precise control over reaction conditions, improved scalability, and potential for multi-step telescoped synthesis. youtube.com
High-Throughput Synthesis As a core scaffold for the parallel synthesis of large compound libraries. The two reactive sites allow for the introduction of diverse building blocks in a combinatorial fashion using automated systems.Rapid generation of a large number of diverse compounds for screening, efficient exploration of structure-activity relationships (SAR). mdpi.com

The development of synthetic routes that are amenable to flow chemistry and high-throughput synthesis is a critical area of research in modern organic and medicinal chemistry. The structural characteristics of this compound suggest its potential as a valuable tool in these endeavors, facilitating the efficient and rapid discovery of new chemical entities.

Advanced Material Science and Polymer Chemistry Applications

1-Piperazinecarboxylic Acid Ethenyl Ester as a Monomer for Polymer Synthesis

The potential of this compound as a monomer lies in its vinyl group, which is susceptible to polymerization, and the piperazine (B1678402) carbamate (B1207046) functionality, which can impart unique properties to the resulting polymer.

Homopolymerization of Vinyl Carbamates

The homopolymerization of vinyl carbamates, while less common than that of acrylates or styrenes, can be achieved through free-radical polymerization. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are typically used to initiate the polymerization of vinyl monomers.

Theoretically, the homopolymerization of this compound would yield poly(this compound). The reaction would proceed as follows:

Hypothetical Homopolymerization Reaction:

n (CH₂=CH-O-CO-N(CH₂CH₂)₂NH) → [-CH₂-CH(O-CO-N(CH₂CH₂)₂NH)-]ₙ

Table 1: Hypothetical Properties of Poly(this compound)

PropertyProjected CharacteristicRationale
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and potentially some chlorinated solvents.The polar nature of the piperazine and carbamate groups would favor solubility in polar solvents.
Thermal Stability Moderate thermal stability.Carbamate linkages are generally less stable than pure carbon-carbon backbones.
Glass Transition Temperature (Tg) Expected to be relatively high.The rigid piperazine ring in the side chain would restrict chain mobility, leading to a higher Tg.
Reactivity The secondary amine in the piperazine ring offers a site for post-polymerization modification.This functional handle could be used for further reactions, such as grafting or cross-linking.

Note: This table is based on theoretical assumptions and not on experimental data.

Copolymerization with Other Monomers

Copolymerization of this compound with other vinyl monomers could be a strategy to tailor the properties of the final polymer. The reactivity ratios of the comonomers would determine the composition and structure of the resulting copolymer (i.e., random, alternating, block, or graft).

Potential comonomers could include:

Styrene (B11656): To enhance thermal stability and hydrophobicity.

Methyl Methacrylate: To improve mechanical properties and optical clarity.

(Meth)acrylic Acid: To introduce acidic functionality and hydrophilicity.

N-vinylpyrrolidone: To increase water solubility and biocompatibility.

Table 2: Potential Copolymer Systems and Their Projected Properties

ComonomerProjected Copolymer PropertiesPotential Applications
StyreneImproved processability, tunable refractive index.Specialty optics, functional coatings.
Methyl MethacrylateEnhanced mechanical strength and weatherability.Advanced composites, durable films.
Acrylic AcidpH-responsive behavior, increased hydrophilicity.Smart hydrogels, membranes for separation.

Note: This table is speculative and would require experimental validation.

Synthesis of Poly(piperazine ethenyl carbamate) Derivatives

The secondary amine within the piperazine ring of the polymerized monomer unit presents a reactive site for post-polymerization modification. This allows for the synthesis of a wide range of functional polymer derivatives.

For instance, the amine group could be reacted with:

Alkyl halides: To introduce alkyl chains of varying lengths, modifying the polymer's hydrophobicity.

Acyl chlorides or anhydrides: To form amide linkages, potentially for attaching bioactive molecules or other functional groups.

Isocyanates: To form urea (B33335) linkages, which can introduce hydrogen bonding sites and alter mechanical properties.

These modifications could transform a base polymer of poly(this compound) into a platform for creating materials with tailored functionalities.

Integration into Polymer Backbones and Side Chains

Beyond its use as a primary monomer, this compound could theoretically be used to modify existing polymers.

Grafting and Cross-linking Applications

Grafting: The vinyl group of this compound could be used to graft it onto a pre-existing polymer backbone. This could be achieved through techniques such as radiation-induced grafting or by using polymers with initiator sites along their chains. Grafting this monomer onto a non-polar polymer like polyethylene (B3416737) or polypropylene (B1209903) could introduce functional sites for dyeing, adhesion, or biocompatibility.

Cross-linking: If a polymer contains pendant groups that can react with the secondary amine of the piperazine ring (e.g., epoxy or isocyanate groups), this compound could act as a cross-linking agent. This would form a network structure, enhancing the mechanical strength, thermal stability, and solvent resistance of the material.

Surface Functionalization of Polymeric Materials

The surface of a polymeric material could be modified with this compound to alter its surface properties without changing the bulk characteristics. This can be achieved through plasma polymerization or by chemical reactions on the surface.

For example, a plasma treatment could be used to create reactive sites on a polymer surface, which could then react with the vinyl group of the monomer. This would introduce the piperazine carbamate functionality to the surface, which could then be used for further functionalization, such as the immobilization of enzymes or antibodies for biosensor applications.

Research on Polymerization Kinetics and Thermodynamics

No published research was found that specifically investigates the polymerization kinetics or thermodynamics of this compound.

Development of Functional Polymeric Materials with Tunable Properties

There is no available literature detailing the synthesis or properties of functional polymeric materials derived from this compound.

Green Chemistry and Sustainable Synthesis

Development of Environmentally Benign Synthetic Routes

The pursuit of greener synthetic methods for fine chemicals and pharmaceutical intermediates is a important area of research. This section explores potential strategies for the sustainable synthesis of 1-piperazinecarboxylic acid ethenyl ester based on established green chemistry principles.

Solvent-free, or neat, reactions represent a significant step towards greener chemical processes by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of ester synthesis, solvent-free conditions can be achieved, often with the aid of a catalyst that remains active in the liquid substrate mixture. For instance, a tungsten catalyst has been described for the solvent-free hydrosilylation of ketones, which precipitates upon completion of the reaction, allowing for easy separation of the product. nih.gov Similarly, the synthesis of certain esters can be performed without a solvent, relying on the reactants themselves to form the reaction medium. nih.gov

The application of solvent-free conditions to the synthesis of this compound would likely involve the direct reaction of a suitable piperazine (B1678402) precursor with a vinylating agent under thermal or catalytic activation. The feasibility of such a process would depend on the physical properties of the reactants and their ability to form a reactive liquid phase.

Table 1: Examples of Solvent-Free Esterification Reactions

CatalystReactantsProduct TypeKey Feature
Tungsten ComplexKetones, SilanesSilyl EthersCatalyst precipitates after reaction for easy removal. nih.gov
Zinc(II) saltsFatty Acids, AlcoholsFatty Acid EstersHomogeneous catalysis with heterogeneous catalyst recovery. nih.govacs.org
Immobilized Lipase (B570770)Carboxylic Acids, AlcoholsBranched-Chain EstersBiocatalytic synthesis in a solvent-free medium. nih.gov

This table presents examples of solvent-free reactions for ester synthesis, illustrating the potential for applying similar principles to the production of this compound.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a reaction medium for the synthesis of nitrogen-containing heterocycles has been explored as a sustainable alternative to volatile organic solvents. mdpi.com For instance, certain palladium-catalyzed reactions for the formation of piperazine derivatives can be performed in aqueous environments.

However, the synthesis of vinyl esters in aqueous media presents challenges due to the susceptibility of the vinyl ether moiety to hydrolysis in the presence of acids. nih.gov Therefore, a direct aqueous synthesis of this compound would require careful control of pH and the development of water-stable catalysts that can efficiently promote the vinylation reaction without leading to decomposition of the product.

The transition from fossil-based feedstocks to renewable resources is a core tenet of sustainable chemistry. In the context of vinyl ester synthesis, research has demonstrated the possibility of producing vinyl ester resins from biowaste glycerin, a byproduct of biodiesel manufacturing. rsc.org This approach converts a waste stream into a valuable monomer, significantly improving the sustainability profile of the resulting polymer. rsc.org

For the synthesis of this compound, a renewable feedstock approach could involve sourcing the piperazine core or the ethenyl group from bio-based materials. For example, if piperazine could be derived from biomass, this would represent a significant step towards a more sustainable production pathway.

Catalysis in Sustainable Synthesis of this compound

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical transformations. The development of novel catalytic systems is crucial for the sustainable synthesis of complex molecules like this compound.

The ability to recover and reuse a catalyst is paramount for both economic and environmental sustainability. Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction products. nih.gov To address this, various strategies have been developed to create recyclable catalytic systems.

One approach involves the use of catalysts that precipitate from the reaction mixture upon completion, allowing for simple filtration and reuse. nih.gov Another strategy employs catalysts that are soluble under reaction conditions but can be easily recovered as a solid at the end of the process. For example, simple zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.govacs.org In these systems, the catalyst is soluble during the reaction but can be filtered off as a solid and reused in subsequent batches with minimal loss of activity. nih.gov

For the synthesis of this compound, the development of a recyclable catalyst, potentially based on transition metals like palladium or ruthenium which are known to catalyze vinylation and piperazine synthesis, would be highly beneficial. researchgate.netnih.govmdpi.com Supported chiral heterogeneous catalysts have also been developed and shown to be recyclable for asymmetric synthesis, which could be relevant if a chiral version of the target molecule were desired. acs.org

Table 2: Examples of Recyclable Catalytic Systems for Esterification and Related Reactions

Catalyst SystemReaction TypeRecycling MethodKey Advantage
Tungsten ComplexHydrosilylationPrecipitation after reactionSolvent-free conditions, easy separation. nih.gov
Zinc(II) SaltsEsterificationFiltration of solid catalystHomogeneous catalysis with heterogeneous recovery. nih.govacs.org
Supported Chiral OxazolinesAsymmetric Allylic OxidationFiltrationCatalyst can be reused multiple times without significant loss of activity. acs.org

This table highlights different strategies for catalyst recycling that could be adapted for the sustainable synthesis of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green and sustainable synthesis. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, reducing the formation of byproducts. Lipases, in particular, have been extensively studied for ester synthesis.

The lipase-catalyzed synthesis of various vinyl esters has been successfully demonstrated. nih.govnih.gov For example, immobilized Candida antarctica lipase B (CalB) has been used for the efficient one-pot synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers. nih.govrsc.org This enzymatic approach is more sustainable than traditional methods that require multiple steps and harsh reagents. nih.gov Lipases can also catalyze transesterification reactions to produce vinyl esters. researchgate.net The use of enzymes can circumvent issues associated with the acid-lability of the vinyl ether group, as the enzymatic esterification can be faster than the acid-catalyzed degradation. nih.gov

Given the success of lipases in synthesizing a variety of esters, it is plausible that a biocatalytic route could be developed for this compound. This would likely involve the reaction of piperazine-1-carboxylic acid with a suitable vinylating agent in the presence of an appropriate lipase.

Table 3: Examples of Biocatalytic Ester Synthesis

EnzymeReaction TypeSubstratesKey Finding
Candida cylindracea Lipase (CcL)Markovnikov additionH-phosphites, Vinyl estersPromiscuous lipase activity for P-C bond formation. nih.gov
Alkaline Protease, LipozymeEsterificationAcyclovir, Chloramphenicol, Acyl donorsSynthesis of vinyl drug esters in non-aqueous media. nih.gov
Candida antarctica Lipase B (CalB)EsterificationCarboxylic acids, Hydroxyl vinyl ethersEfficient one-pot synthesis of vinyl ether esters with high conversion. nih.govrsc.org
Novozym® 435Esterification2-ethylhexanol, 2-methylhexanoic acidSolvent-free synthesis of branched-chain esters. nih.gov

This table showcases the versatility of enzymes, particularly lipases, in catalyzing esterification reactions, suggesting the potential for a biocatalytic synthesis of this compound.

Waste Minimization and Atom Economy Considerations

There is no available research data on waste minimization strategies or atom economy calculations specifically for the synthesis of this compound. General principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, are a cornerstone of green chemistry. primescholars.com However, without established synthetic routes for this specific compound, a quantitative analysis is not possible.

Energy Efficiency in Production Processes

Similarly, no studies detailing the energy consumption or efficiency of production processes for this compound have been found. Research into sustainable synthesis often explores the use of alternative energy sources like microwave irradiation or ultrasonication to reduce energy consumption and reaction times in the production of related piperazine analogs, but these have not been specifically applied to the ethenyl ester.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The development of efficient, sustainable, and scalable synthetic routes is paramount for the broader application of 1-piperazinecarboxylic acid ethenyl ester. Future research will likely focus on moving beyond traditional methods to more innovative approaches.

Current synthetic strategies for related vinyl carbamates often involve multi-step processes that can be expensive and generate significant waste. rsc.org For instance, the synthesis of vinyl esters and vinyl carbonates has historically relied on catalysts like toxic mercury (II) salts, which are being phased out due to environmental concerns. tandfonline.com While less toxic palladium (II) salts are an alternative, their cost and recycling challenges remain a hurdle. tandfonline.com

Emerging methodologies that could be adapted for the synthesis of this compound include:

Direct Vinylation: Research into the direct vinylation of the parent piperazine-1-carboxylic acid would be a significant step forward. This could potentially be achieved through catalytic processes that avoid the use of acetylene (B1199291) or other hazardous reagents.

Enzymatic Synthesis: The use of enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. Future studies could explore lipases or other enzymes to catalyze the esterification of piperazine-1-carboxylic acid with a vinyl donor.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Photocatalysis: Light-mediated reactions are gaining traction as a sustainable synthetic tool. Investigating photocatalytic pathways for the formation of the ethenyl ester bond could provide a novel and energy-efficient synthetic route. researchgate.net A preparation method for a related compound, 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, utilizes a photocatalyst, suggesting the feasibility of this approach for other piperazine (B1678402) derivatives. google.com

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Direct Vinylation Atom economy, reduced stepsCatalyst development, harsh conditions
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendlyEnzyme stability and cost, substrate scope
Flow Chemistry Scalability, safety, process controlInitial setup cost, potential for clogging
Photocatalysis Mild conditions, novel reactivityCatalyst design, light source requirements

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. The interplay between the piperazine ring and the vinyl ester functionality presents a rich area for mechanistic investigation.

Key areas for future mechanistic studies include:

Polymerization Kinetics: As a vinyl monomer, this compound can undergo polymerization. Detailed studies on its polymerization kinetics, including the influence of initiators, solvents, and temperature, are needed. The polymerization of vinyl esters can be sensitive to the reaction conditions, and understanding these factors is key to controlling the properties of the resulting polymer. researchgate.net

Copolymerization Behavior: Investigating the copolymerization of this monomer with other vinyl compounds (e.g., acrylates, styrenes) will be essential for creating materials with tailored properties. Determining reactivity ratios will allow for the prediction and control of copolymer composition.

Hydrolysis and Stability: The stability of the ethenyl ester group under various pH and temperature conditions is a critical parameter. Mechanistic studies on its hydrolysis can inform its suitability for applications where stability is crucial, such as in coatings or as a prodrug linker. Carbamates are generally more stable to hydrolysis than esters, a property that is attributed to resonance stabilization. nih.gov

Reactions of the Piperazine Ring: The presence of the secondary amine in the piperazine ring opens up possibilities for post-polymerization modification. Mechanistic studies on the reactions of this group after the vinyl ester has been polymerized could lead to the development of functional polymers with unique properties.

High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and applications for chemical compounds. nih.govbmglabtech.comresearchgate.net By enabling the rapid testing of a large number of variables, HTS can significantly reduce the time and resources required for research and development. nih.gov

For this compound, HTS could be employed in several ways:

Catalyst Screening: To identify optimal catalysts for its synthesis or polymerization, HTS can be used to screen large libraries of potential catalysts under various reaction conditions.

Polymer Formulation: HTS can be used to rapidly screen different combinations of comonomers, initiators, and additives to develop new polymer formulations with desired properties. This is particularly relevant for applications in coatings, adhesives, and biomaterials.

Biological Activity Screening: The piperazine moiety is a common scaffold in many biologically active compounds. HTS can be used to screen this compound and its derivatives against a wide range of biological targets to identify potential new drug candidates. The primary goal of HTS in drug discovery is to identify "hits" from large compound libraries that can be further optimized. bmglabtech.com

The data generated from HTS experiments can be vast and complex. The table below illustrates a hypothetical HTS setup for screening polymerization conditions.

Plate WellMonomer ConcentrationInitiator TypeInitiator ConcentrationTemperature (°C)Result (e.g., Polymer Conversion)
A10.5 MAIBN0.01 M6075%
A20.5 MAIBN0.01 M7085%
..................
H121.0 MBPO0.02 M8092%

Integration with Machine Learning and AI in Chemical Synthesis

For this compound, AI and ML can be applied in the following areas:

Predicting Polymer Properties: ML models can be trained on existing data to predict the properties of polymers derived from this compound, such as glass transition temperature, solubility, and mechanical strength. This can guide the design of new polymers with specific characteristics without the need for extensive experimentation. digitellinc.comresolvemass.ca

Optimizing Synthetic Routes: AI algorithms can analyze vast datasets of chemical reactions to suggest the most efficient and cost-effective synthetic routes for this compound and its derivatives. resolvemass.ca

Discovering Novel Monomers: Generative AI models can be used to design novel monomers based on the this compound scaffold with potentially enhanced properties for specific applications. medium.com

Predicting Reactivity: Machine learning models can predict the reactivity ratios of this compound in copolymerizations, aiding in the design of copolymers with controlled microstructures. arxiv.orgarxiv.orgchemrxiv.orgrsc.org The accuracy of these predictions depends on the quality and diversity of the training data. gatech.edu

Development of Advanced Analytical Techniques for In Operando Studies

To gain a deeper understanding of the dynamic processes involving this compound, the development and application of advanced analytical techniques for in operando studies are essential. These techniques allow for the real-time monitoring of reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and mechanisms.

Future research in this area could focus on:

In Operando Spectroscopy: Techniques such as Raman and infrared (IR) spectroscopy can be used to monitor the disappearance of the vinyl bond and the formation of the polymer backbone in real-time during polymerization. usm.edu This provides direct information on the rate of polymerization and the influence of different reaction parameters.

Automated High-Throughput Screening with Online Analysis: Combining automated synthesis platforms with online analytical techniques like nuclear magnetic resonance (NMR) and size exclusion chromatography (SEC) can provide a wealth of kinetic data in a short amount of time. rsc.orgresearchgate.netscispace.com This approach minimizes user bias and generates large, high-quality datasets that are ideal for training machine learning models. rsc.org

Advanced Mass Spectrometry Techniques: Liquid chromatography-mass spectrometry (LC-MS) methods can be further developed for the sensitive and selective detection of this compound and its metabolites or degradation products in complex matrices. mdpi.com Derivatization techniques can be employed to enhance the detection of piperazine-containing compounds that lack a strong chromophore. jocpr.com

The following table summarizes some advanced analytical techniques and their potential applications for studying this compound.

Analytical TechniqueInformation GainedApplication
In Operando Raman/IR Spectroscopy Real-time monomer conversion, polymerization kineticsOptimization of polymerization conditions
Automated Online NMR/SEC Detailed kinetic data, molecular weight distributionHigh-throughput screening of reaction conditions
LC-MS/MS Identification and quantification of trace levelsPharmacokinetic studies, degradation product analysis

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of novel materials and technologies with significant societal impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Piperazinecarboxylic acid ethenyl ester?

  • Methodological Answer : Synthesis typically involves functionalizing a piperazine ring followed by esterification. A multistep approach may include nucleophilic substitution (e.g., reacting piperazine derivatives with chloroacetyl or bromoacetyl intermediates) and esterification using ethenyl chloroformate or analogous reagents. Purification often employs column chromatography or recrystallization. Reaction conditions (e.g., anhydrous solvents, inert atmospheres) are critical to avoid hydrolysis of the ethenyl ester group .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify piperazine ring substitution and ester linkage.
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm1^{-1} confirm the carbonyl group of the ester.
  • Mass Spectrometry (MS) : Molecular ion ([M+H]+^+) and fragmentation patterns validate the molecular formula (e.g., C11_{11}H16_{16}N2_2O2_2).
  • Physical Properties : Boiling point (~273°C) and density (~1.08 g/mL) comparisons with literature values .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 or higher) to avoid inhalation of aerosols. Use chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (H335 hazard).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services. Avoid aqueous washdowns to prevent environmental release .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic or basic conditions?

  • Methodological Answer :

  • Experimental Design : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC or LC-MS.
  • Key Considerations : The ethenyl ester group is prone to hydrolysis under acidic conditions, forming carboxylic acid derivatives. Base-catalyzed saponification may also occur. Stabilizers like desiccants or inert atmospheres (N2_2) are recommended for long-term storage .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Prodrug Development : The ethenyl ester can act as a hydrolyzable prodrug moiety, releasing active piperazinecarboxylic acid in vivo. Test hydrolysis kinetics in simulated physiological conditions (e.g., pH 7.4 buffer).
  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the piperazine ring to optimize pharmacokinetic properties (e.g., logP, solubility) .

Q. How can researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference SDS entries (e.g., acute oral toxicity H302 vs. missing carcinogenicity data) and conduct in vitro assays (e.g., Ames test for mutagenicity).
  • In-House Testing : Perform acute toxicity studies using zebrafish embryos or murine models to validate LD50_{50} values and identify target organs .

Q. Can this compound serve as a precursor for polymer-based drug delivery systems?

  • Methodological Answer :

  • Polymer Synthesis : Co-polymerize the ethenyl ester with ethylene or vinyl acetate via radical polymerization. Characterize the polymer’s molecular weight (GPC) and drug-loading efficiency.
  • Application Testing : Evaluate controlled release profiles using model drugs (e.g., fluorescein) in pH-responsive hydrogels .

Environmental and Regulatory Considerations

Q. What ecological precautions are necessary for disposing of this compound?

  • Methodological Answer :

  • Disposal Protocols : Follow EPA guidelines for organic esters. Incinerate at >1000°C with scrubbers to neutralize NOx_x and CO emissions. Avoid landfill disposal due to potential groundwater contamination.
  • Environmental Monitoring : Conduct toxicity assays on Daphnia magna or algal species to assess aquatic impact, as ecological data are currently unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.